molecular formula C12H10F3N3O B2911027 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one CAS No. 2319787-36-3

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one

Cat. No.: B2911027
CAS No.: 2319787-36-3
M. Wt: 269.227
InChI Key: PXTPNUIPUQSZQW-UHFFFAOYSA-N
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Description

1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is a synthetic small molecule designed for research applications. Its structure incorporates a pyrazin-2-one scaffold, a motif present in compounds with diverse biological activities, suggesting its potential as a valuable intermediate or candidate for pharmacological investigation . The compound features a (3-(trifluoromethyl)phenyl)amino substituent; the trifluoromethyl group is a privileged moiety in modern medicinal chemistry and agrochemical research due to its ability to profoundly influence a molecule's properties, such as enhancing its metabolic stability, altering its electron distribution, and significantly increasing its lipophilicity, which can improve membrane permeability . Pyrazine and pyrazole derivatives are known to play significant roles in various scientific domains, and the presence of this core structure indicates potential utility in developing novel therapeutic or agrochemical agents . Researchers may find this compound particularly useful for exploring structure-activity relationships, particularly in inhibitor studies or as a building block in the synthesis of more complex molecules for high-throughput screening campaigns . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)anilino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPNUIPUQSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one typically involves the following steps:

  • Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amination Reaction:

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain consistency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles and solvents, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Various substituted pyrazinones and related compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, aiding in the understanding of enzyme mechanisms and cellular processes.

  • Medicine: The compound has shown potential as a therapeutic agent, with research exploring its use in treating various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The specific pathways and targets depend on the context of its application, whether in therapeutic use or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents Key Properties/Findings Reference
1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (Target) 1-Me, 3-(3-CF₃Ph-NH) Potential kinase inhibitor; CF₃ enhances lipophilicity and stability
1-Methyl-3-nitro-5-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one (5d) 1-Me, 3-NO₂, 5-(3-CF₃Ph) 57% yield; nitro group increases electrophilicity, may serve as a synthetic intermediate
3-((3-(Trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile 3-(3-CF₃Ph-NH), 2,5-CN Nitriles increase polarity; potential for metal coordination or enhanced reactivity
3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one (Example 9) 3-(3-CF₃Ph), 1-H (no methyl) Simpler structure; absence of methyl may reduce metabolic stability
3-((2-Chloro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one 1-Me, 3-(2-Cl-4-MePh-NH) Chlorine and methyl substituents alter electronic effects; biological activity unstudied
3-Methyl-(1H)-pyrazin-2-one 1-H, 3-Me Baseline analog; boiling point 376.2°C, flash point 181.3°C

Pharmacological Potential

  • The target compound’s structure aligns with small-molecule ligands for positron emission tomography (PET) tracers, as seen in fluorinated pyrazinones (e.g., , Compound 52) .
  • ’s chloro-methylphenyl analog highlights the role of halogenation in tuning bioactivity, though specific data are lacking.

Physicochemical Data

  • 3-Methyl-(1H)-pyrazin-2-one provides baseline boiling point 376.2°C, density 1.22 g/cm³. The target compound’s CF₃ and amino groups likely reduce melting points compared to nitro analogs due to disrupted crystallinity.

Biological Activity

1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2319787-36-3, exhibits a unique molecular structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and antifungal properties.

  • Molecular Formula : C₁₂H₁₀F₃N₃O
  • Molecular Weight : 269.22 g/mol
  • Structural Characteristics : The presence of a trifluoromethyl group and a pyrazinone moiety is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant inhibition of cell proliferation across various cancer cell lines. This effect is attributed to the hybridization of the pyrazine scaffold with a urea substituent, enhancing its antiproliferative activity .

Antibacterial and Antifungal Activity

The pyrazine derivatives have also shown moderate antibacterial and antifungal activities. In a study evaluating the antimicrobial properties of various pyrazolyl derivatives against pathogens like Staphylococcus aureus and Candida albicans, some compounds exhibited minimum inhibitory concentrations (MICs) around 250 µg/mL . This suggests that the structural features of this compound could also contribute to similar antimicrobial efficacy.

The biological activity of this compound may be linked to its ability to interact with specific biological targets. For example:

  • Inhibition of Enzymes : Pyrazine derivatives often target metalloenzymes such as carbonic anhydrase, which plays a crucial role in physiological processes. The binding affinity to such enzymes can be influenced by the presence of functional groups like trifluoromethyl .
  • Cell Proliferation Inhibition : The structural characteristics allow for effective interaction with cellular pathways involved in proliferation and apoptosis, making these compounds suitable candidates for further development as anticancer agents .

Case Studies

StudyFindings
MDPI Study on Pyrazolyl-UreasDemonstrated moderate antimicrobial activity against various bacteria and fungi with MIC values around 250 µg/mL .
Anticancer EvaluationThe compound BPU showed effective inhibition of cancer cell proliferation, suggesting potential for further development in oncology .

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